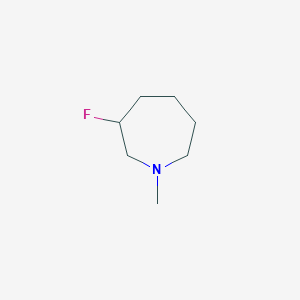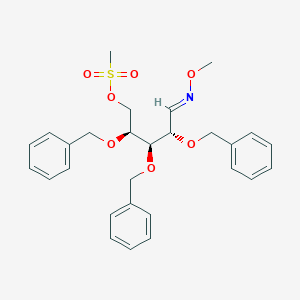
2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid is an organic compound with the molecular formula C10H8F2O4 This compound is characterized by the presence of an ethoxycarbonyl group and two fluorine atoms attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid typically involves the esterification of 4,5-difluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or aldehydes.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of 4,5-difluorobenzoic acid derivatives.
Reduction: Formation of 2-(ethoxycarbonyl)-4,5-difluorobenzyl alcohol.
Substitution: Formation of 2-(ethoxycarbonyl)-4,5-difluoro-substituted benzoic acids.
Aplicaciones Científicas De Investigación
2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to inhibit certain enzymes or interact with specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical properties imparted by the fluorine atoms.
Mecanismo De Acción
The mechanism by which 2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition of enzyme activity or modulation of biological pathways. The ethoxycarbonyl group also plays a role in increasing the compound’s lipophilicity, which can affect its absorption and distribution in biological systems.
Comparación Con Compuestos Similares
4,5-Difluorobenzoic acid: Lacks the ethoxycarbonyl group, making it less lipophilic and potentially less bioactive.
2-(Methoxycarbonyl)-4,5-difluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
2-(Ethoxycarbonyl)-3,4-difluorobenzoic acid: Positional isomer with different substitution pattern, leading to different chemical and biological properties.
Uniqueness: 2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethoxycarbonyl group and the fluorine atoms makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8F2O4 |
|---|---|
Peso molecular |
230.16 g/mol |
Nombre IUPAC |
2-ethoxycarbonyl-4,5-difluorobenzoic acid |
InChI |
InChI=1S/C10H8F2O4/c1-2-16-10(15)6-4-8(12)7(11)3-5(6)9(13)14/h3-4H,2H2,1H3,(H,13,14) |
Clave InChI |
GGMPZSOZYNOKAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)




![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)



